![molecular formula C15H20N4O5 B2429717 N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide CAS No. 941940-79-0](/img/structure/B2429717.png)
N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide
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Description
N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide, commonly known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPO belongs to the family of oxamide compounds that have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Scientific Research Applications
- Application : Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, scientists achieved this valuable reaction sequence .
- Application : Some bacteria can nitrate the plant detoxification intermediate 6-hydroxy-[d]oxazol-2(3H)-one at position 5, yielding biodegradable 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one. This process contributes to the breakdown of benzoxazolinones in the environment .
- Handling : As with any chemical compound, safety precautions are essential. Always consult safety data sheets (SDS) provided by reputable suppliers. For example, Fisher Scientific and Acros Organics offer detailed SDS for phenylboronic acid, a related compound .
Catalytic Protodeboronation for Alkene Hydromethylation
Biodegradation and Detoxification
Safety Considerations
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c20-14(16-6-3-7-18-8-10-24-11-9-18)15(21)17-12-4-1-2-5-13(12)19(22)23/h1-2,4-5H,3,6-11H2,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULIVBKTIHOQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide |
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